lithium(1+)1-(oxan-4-yl)-1H-pyrazole-5-sulfinate
Description
Lithium(1+)1-(oxan-4-yl)-1H-pyrazole-5-sulfinate is a lithium salt comprising a pyrazole ring substituted at the 1-position with an oxan-4-yl (tetrahydropyranyl) group and a sulfinate (-SO₂⁻) group at the 5-position. The lithium counterion stabilizes the sulfinate anion, making the compound relevant in organometallic chemistry and synthetic applications, particularly as a nucleophile or ligand. However, experimental data specific to this compound—such as solubility, stability, or reactivity—are notably absent in the provided evidence. Structural analogs suggest that the tetrahydropyranyl group may enhance solubility in polar aprotic solvents compared to non-polar substituents .
Properties
IUPAC Name |
lithium;2-(oxan-4-yl)pyrazole-3-sulfinate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S.Li/c11-14(12)8-1-4-9-10(8)7-2-5-13-6-3-7;/h1,4,7H,2-3,5-6H2,(H,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSOXTLWMGNQGC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1COCCC1N2C(=CC=N2)S(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11LiN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+)1-(oxan-4-yl)-1H-pyrazole-5-sulfinate typically involves the reaction of 1-(oxan-4-yl)-1H-pyrazole-5-sulfinic acid with a lithium base, such as lithium hydroxide. The reaction is carried out in an appropriate solvent, often under controlled temperature and pH conditions to ensure the formation of the desired lithium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process would include steps like purification and crystallization to obtain the compound in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+)1-(oxan-4-yl)-1H-pyrazole-5-sulfinate can undergo various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to a sulfonate group.
Reduction: The compound can be reduced under specific conditions to form different derivatives.
Substitution: The pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lithium(1+)1-(oxan-4-yl)-1H-pyrazole-5-sulfonate, while substitution reactions can produce various substituted pyrazole derivatives.
Scientific Research Applications
Lithium(1+)1-(oxan-4-yl)-1H-pyrazole-5-sulfinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism by which lithium(1+)1-(oxan-4-yl)-1H-pyrazole-5-sulfinate exerts its effects involves its interaction with specific molecular targets. The sulfinate group can act as a nucleophile, participating in various biochemical pathways. The lithium ion may also play a role in modulating the activity of certain enzymes or receptors, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related lithium pyrazole sulfinates are identified for comparison, based on substituent variations and available data:
Table 1: Structural and Hypothetical Property Comparison
Key Observations
Substituent Effects on Solubility: The oxan-4-yl group in the target compound introduces an ether oxygen, likely improving solubility in polar solvents (e.g., THF, DMF) compared to methyl or trifluoromethyl analogs. This contrasts with the trifluoromethyl-substituted analogs, which are more lipophilic and suited for non-polar media .
In contrast, the electron-donating oxan-4-yl group could reduce anion stability but enhance nucleophilicity in reactions . Steric effects vary: the oxan-4-yl group’s bulkiness (tetrahydropyranyl) may hinder reactivity at the sulfinate site compared to smaller substituents like methyl.
Synthetic Utility :
- Trifluoromethyl-substituted analogs are often used in fluorination or as ligands in catalysis due to their strong electron-withdrawing nature. The target compound’s ether group may make it preferable for reactions requiring polar intermediates .
Gaps in Data: No experimental data (e.g., melting points, NMR spectra, or reactivity studies) are available for the target compound in the provided evidence. Comparisons rely on structural analogs and theoretical principles.
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